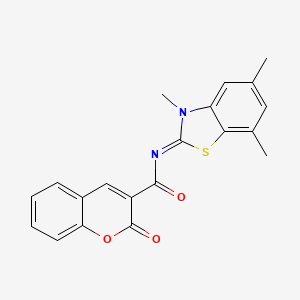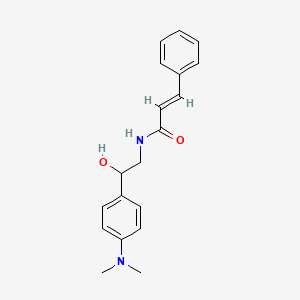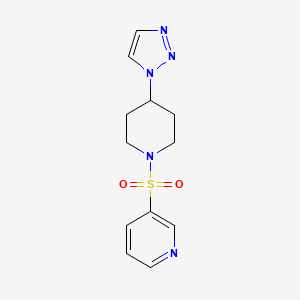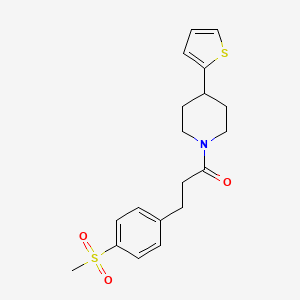
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a powerful stimulant and is known to produce effects similar to those of cocaine and amphetamines. MDPV has been a subject of scientific research due to its potential applications in medicine and forensic toxicology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A novel series of sulfonamides, including compounds structurally related to 3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, have been synthesized and evaluated for their biological activities. These compounds have shown to act as potent inhibitors of membrane-bound phospholipase A2, with significant implications for reducing myocardial infarction size in coronary occluded rats through intravenous administrations. This suggests their potential therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).
Crystal Structure Analysis
The crystal structure of compounds structurally related has been analyzed to reveal the conformations of fused piperidine and pyrrolidine rings. Such structural insights are critical for understanding the molecular basis of their biological activities and can guide the design of novel therapeutic agents with improved efficacy and safety profiles (Yang et al., 2008).
Antibacterial Study
The antibacterial activities of N-substituted derivatives of a compound structurally related to this compound have been investigated. These compounds have exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as novel antibacterial agents (Khalid et al., 2016).
Antimicrobial Activity Against Plant Pathogens
A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has demonstrated significant antimicrobial activities against pathogens of Lycopersicon esculentum (tomato), including bacterial and fungal pathogens. This highlights their potential application in agriculture for the control of plant diseases (Vinaya et al., 2009).
Cytochrome P450 Enzyme Metabolism
Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, has identified the cytochrome P450 enzymes involved in its biotransformation. This study provides critical insights into the metabolic pathways of psychoactive compounds, facilitating the prediction of drug interactions and the optimization of pharmacokinetic profiles (Hvenegaard et al., 2012).
Anticancer Agents Synthesis
The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promising results as anticancer agents. These findings underline the importance of structural modification in the development of novel therapeutics for cancer treatment (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-25(22,23)17-7-4-15(5-8-17)6-9-19(21)20-12-10-16(11-13-20)18-3-2-14-24-18/h2-5,7-8,14,16H,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWWMJRXZMNVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

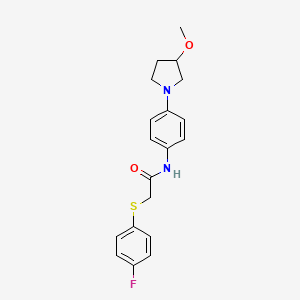
![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)


![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2565614.png)
![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
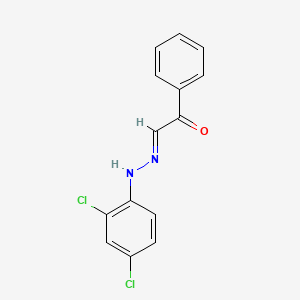
![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
